2,2-Dimethyl-5-(1h-1,2,4-triazol-1-yl)pentanoic acid
Description
2,2-Dimethyl-5-(1H-1,2,4-triazol-1-yl)pentanoic acid is a synthetic organic compound featuring a pentanoic acid backbone substituted with two methyl groups at the C2 position and a 1,2,4-triazole ring at the C5 position. The dimethyl groups at C2 confer increased hydrophobicity, likely influencing pharmacokinetic properties such as membrane permeability and metabolic stability.
Properties
Molecular Formula |
C9H15N3O2 |
|---|---|
Molecular Weight |
197.23 g/mol |
IUPAC Name |
2,2-dimethyl-5-(1,2,4-triazol-1-yl)pentanoic acid |
InChI |
InChI=1S/C9H15N3O2/c1-9(2,8(13)14)4-3-5-12-7-10-6-11-12/h6-7H,3-5H2,1-2H3,(H,13,14) |
InChI Key |
HODBSJALPHFYMG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCCN1C=NC=N1)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-5-(1h-1,2,4-triazol-1-yl)pentanoic acid typically involves the reaction of a suitable precursor with 1,2,4-triazole under specific conditions. One common method includes the condensation of a carboxylic acid derivative with 1,2,4-triazole in the presence of a dehydrating agent . The reaction conditions often require a solvent such as dimethylformamide (DMF) and a catalyst like triethylamine (TEA) to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, which are crucial for scaling up the synthesis from laboratory to industrial scale .
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-5-(1h-1,2,4-triazol-1-yl)pentanoic acid can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic medium.
Reduction: LiAlH₄ in dry ether.
Substitution: Alkyl halides in the presence of a base like NaOH.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
2,2-Dimethyl-5-(1h-1,2,4-triazol-1-yl)pentanoic acid has several applications in scientific research:
Medicinal Chemistry: It is used in the design and synthesis of novel pharmaceuticals, particularly as potential anticancer and antifungal agents.
Agriculture: This compound is investigated for its role as a plant growth regulator and pesticide.
Materials Science: It is used in the development of new materials with specific properties, such as enhanced thermal stability and conductivity.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-5-(1h-1,2,4-triazol-1-yl)pentanoic acid involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors critical for the survival of cancer cells or fungi . The triazole ring allows for strong binding interactions with these targets, leading to the desired biological effects .
Comparison with Similar Compounds
Data Tables
Table 1. Structural and Functional Comparison
Biological Activity
2,2-Dimethyl-5-(1H-1,2,4-triazol-1-yl)pentanoic acid is a compound that belongs to the triazole class, which has gained attention due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on recent research findings.
Chemical Structure and Synthesis
The compound can be represented by the following chemical structure:
Synthesis methods typically involve the reaction of appropriate precursors under controlled conditions to yield the triazole derivative. The incorporation of the triazole ring is crucial for enhancing biological activity due to its unique electronic properties and ability to form hydrogen bonds .
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains. For instance:
- Bacillus subtilis (Gram-positive) : Moderate activity was observed with IC50 values ranging between 9.7 µM and 27.5 µM.
- Escherichia coli (Gram-negative) : The compound showed less pronounced effects compared to Gram-positive bacteria .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro assays against human leukemia cell lines (HL-60) revealed promising results:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | HL-60 (Leukemia) | 10 - 15 |
| Control | HL-60 | >40 |
These findings indicate that the triazole moiety contributes significantly to the compound's cytotoxic effects against cancer cells .
The mechanism underlying the biological activity of this compound may involve several pathways:
- Inhibition of Enzymatic Activity : The triazole ring can mimic bioisosteres of amide bonds, potentially interfering with enzyme function in target organisms or cancer cells .
- Cell Cycle Arrest : Studies suggest that compounds containing triazole structures can induce cell cycle arrest in cancer cells, leading to apoptosis.
- Antioxidant Activity : Some derivatives have shown potential in scavenging free radicals, thereby reducing oxidative stress in cells .
Case Studies
Recent literature highlights various studies focusing on the biological activity of triazole derivatives:
- In Vitro Antiproliferative Activity : A study demonstrated that a series of triazole derivatives exhibited varying degrees of antiproliferative activity against different cancer cell lines, with some compounds outperforming established drugs in terms of potency .
- Antibacterial Screening : Another investigation utilized GFP-producing bacterial strains to assess antibacterial efficacy quantitatively. The results indicated a significant reduction in fluorescence signal, correlating with bacterial cell death upon treatment with the compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
